molecular formula C14H18N2 B11888017 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole

1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B11888017
M. Wt: 214.31 g/mol
InChI Key: UHRPCZUYAHFINB-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole is a chemical compound that features a pyrrolidine ring fused to an indole structure with an ethyl group attached to the nitrogen atom of the indole

Preparation Methods

The synthesis of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its fusion to the indole structure. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to specific proteins or receptors.

    Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. Docking analyses have suggested that it may bind to specific pockets within proteins, influencing their activity and leading to various biological effects . The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1-Ethyl-3-(pyrrolidin-3-yl)-1H-indole can be compared to other compounds with similar structures, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may exhibit similar biological activities.

    Indole derivatives: Compounds with an indole structure often have comparable chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and indole rings, which can lead to distinct biological and chemical properties .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-ethyl-3-pyrrolidin-3-ylindole

InChI

InChI=1S/C14H18N2/c1-2-16-10-13(11-7-8-15-9-11)12-5-3-4-6-14(12)16/h3-6,10-11,15H,2,7-9H2,1H3

InChI Key

UHRPCZUYAHFINB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C3CCNC3

Origin of Product

United States

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